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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B15572711

An in-depth guide for researchers and drug development professionals on the therapeutic
potential of the Angiotensin-(1-7) receptor agonist, AVE 0991, in cardiovascular disease.

AVE 0991, a nonpeptide agonist of the Mas receptor, the receptor for Angiotensin-(1-7), has
emerged as a promising therapeutic agent in preclinical studies of various cardiovascular
diseases. By activating the protective arm of the renin-angiotensin system (RAS), AVE 0991
counteracts the detrimental effects of the classical ACE-Ang II-AT1 receptor axis, offering a
novel approach to treating conditions such as myocardial infarction, atherosclerosis,
hypertension, and diabetic cardiovascular complications. This guide provides a comprehensive
comparison of the effects of AVE 0991 in different animal models, presenting key quantitative
data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the
effects of AVE 0991 in various animal models of cardiovascular disease.

Table 1: Effects of AVE 0991 on Myocardial Infarction in
Rats
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AVE 0991
Control

Parameter . Treated Animal Model Reference
(Infarction) .
(Infarction)

Male Wistar rats
6.98 +1.01 3.94+£1.04 with left coronary  [1][2]

artery ligation

Infarct Area

(mm2)

Male Wistar rats
7.18 + 0.66 9.23+1.05 with left coronary  [1]

artery ligation

Systolic Tension

)

] Streptozotocin-
Left Ventricular

) Significantly ) induced diabetic
Systolic Pressure Normalized [3]
decreased Sprague-Dawley
(mmHg)
rats
Streptozotocin-
Significantly ) induced diabetic
Heart Rate Normalized [3]
decreased Sprague-Dawley
rats

Table 2: Effects of AVE 0991 on Atherosclerosis in ApoE-
knockout Mice
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AVE 0991
Control .
Parameter Treated Animal Model Reference
(ApoE-/-)
(ApoE-/-)
Atherosclerotic ) )
Apolipoprotein E
Plague Area ("en
146+2.1 763+1.6 (ApoE) knockout  [4][5]
face" method) ]
mice
(%)
Atherosclerotic i )
Apolipoprotein E
Plague Area
91,416 + 8,357 47,235 + 7,546 (ApoE) knockout  [4][5]

("cross-section”
method) (um?2)

mice

Plaque
Macrophage
Content

Reduced

Apolipoprotein E
(ApoE) knockout

mice

[6]

Table 3: Effects of AVE 0991 on Vascular Function

. Effect of AVE .
Parameter Condition Animal Model Reference
0991
Sprague-Dawley
Vasodilation - Improved rats on a high- [7]
sodium diet
] Diabetes- Streptozotocin-
Endothelial ) ) ) )
) induced Improved induced diabetic [8]
Function ]
dysfunction rats
Perfusion
Pressure (in Normal Decreased Male Wistar rats [11[2]

isolated hearts)

Signaling Pathways and Experimental Workflows

The therapeutic effects of AVE 0991 are primarily mediated through the activation of the Mas

receptor, leading to downstream signaling cascades that promote vasodilation, reduce
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inflammation, and inhibit fibrosis.
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Caption: Signaling pathway of AVE 0991.

The diagram above illustrates the dual nature of the Renin-Angiotensin System. The classical
pathway involves Angiotensin Il binding to the AT1 receptor, leading to detrimental effects. The
protective pathway, activated by Angiotensin-(1-7) or its mimetic AVE 0991, involves the Mas
receptor, which promotes the production of nitric oxide (NO) and exerts anti-inflammatory and
anti-fibrotic effects.[7][9]
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Caption: Experimental workflow for myocardial infarction studies.

This workflow outlines the key steps in a typical preclinical study evaluating the efficacy of AVE
0991 in a rat model of myocardial infarction.

Detailed Experimental Protocols

Myocardial Infarction Model

e Animal Model: Male Wistar rats are commonly used.[1]

 Induction of Myocardial Infarction: Myocardial infarction is induced by the permanent ligation
of the left anterior descending (LAD) coronary artery.[1] Anesthesia is induced, and the heart

is exposed through a left thoracotomy. The LAD is then ligated with a suture. Successful
ligation is confirmed by the observation of pallor in the ischemic area of the left ventricle.
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o Treatment: AVE 0991 is typically administered orally or via subcutaneous injection.[7] The
dosage and duration of treatment vary depending on the specific study design.

e Assessment of Cardiac Function: At the end of the treatment period, cardiac function is
assessed using a Langendorff-perfused isolated heart preparation.[1] This allows for the
measurement of parameters such as left ventricular developed pressure, heart rate, and
coronary flow.

» Histological Analysis: The hearts are excised, fixed, and sectioned. The infarct size is
guantified using staining methods such as Gomori trichrome, which differentiates between
fibrotic and healthy tissue.[1][2]

Atherosclerosis Model

e Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice are a standard model for studying
atherosclerosis as they spontaneously develop atherosclerotic lesions.[4][6]

o Treatment: AVE 0991 is administered to the mice, often mixed in their chow or drinking
water, for a specified period.[4]

o Assessment of Atherosclerosis:

o "En face" analysis: The entire aorta is dissected, opened longitudinally, and stained with a
lipid-soluble dye (e.g., Oil Red O) to visualize atherosclerotic plagues. The percentage of
the total aortic surface area covered by plaques is then quantified.[4][5]

o "Cross-section" analysis: The aortic root is sectioned and stained to visualize the plaque
area and composition. This method allows for a more detailed analysis of plaque
morphology and cellular content, such as macrophage infiltration.[4][5]

o Immunohistochemistry: This technique is used to identify and quantify specific cell types
(e.g., macrophages) and inflammatory markers within the atherosclerotic plagues.[6]

Conclusion

The collective evidence from various animal models strongly supports the cardioprotective
effects of AVE 0991. Its ability to reduce infarct size, improve cardiac function, and inhibit the
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progression of atherosclerosis highlights its potential as a novel therapeutic strategy for a
range of cardiovascular diseases. The activation of the Angiotensin-(1-7)/Mas receptor axis by
AVE 0991 offers a targeted approach to counteract the pathological processes driven by the
classical renin-angiotensin system. Further research, including clinical trials, is warranted to
translate these promising preclinical findings into effective treatments for patients with
cardiovascular disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15572711#comparison-of-ave-0991-
effects-in-different-animal-models-of-cardiovascular-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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